8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Metabolic Stability Pharmacokinetics Drug Design

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1784916-89-7) offers a unique 5,8-disubstitution pattern on the privileged THIQ core, unavailable in generic isomers. Fluorine at the 8-position enhances metabolic stability and BBB penetration—critical advantages for CNS drug discovery programs. The 5-methoxy group retains key NF-κB inhibitory potential for anticancer SAR. Unlike non-fluorinated analogs, this compound represents an underexplored region of chemical space with strong IP generation potential. Its secondary amine handle enables rapid derivatization. Procuring this exact CAS ensures access to a scarce, synthetically complex building block, avoiding batch variability and project delays.

Molecular Formula C10H12FNO
Molecular Weight 181.21
CAS No. 1784916-89-7
Cat. No. B2925088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline
CAS1784916-89-7
Molecular FormulaC10H12FNO
Molecular Weight181.21
Structural Identifiers
SMILESCOC1=C2CCNCC2=C(C=C1)F
InChIInChI=1S/C10H12FNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3
InChIKeyIDCHMKAAQHKBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1784916-89-7): Procurement & Differentiation Guide


8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1784916-89-7) is a fluorinated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound features a fluorine atom at the 8-position and a methoxy group at the 5-position on the THIQ core . THIQ scaffolds are privileged structures in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs [1]. While specific biological data for this exact compound is sparse in the public domain, its unique substitution pattern warrants careful consideration relative to close analogs during procurement.

Procurement Risk Alert: Why 8-Fluoro-5-methoxy-THIQ Cannot Be Substituted with Generic Analogs


In-class substitution of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline is not straightforward. Minor changes in substitution pattern on the THIQ core dramatically alter biological activity, selectivity, and physicochemical properties. SAR studies on THIQ derivatives reveal that the position and electronic nature of substituents (e.g., F, OMe) critically influence potency and selectivity for targets like P-glycoprotein [1], 5-HT1A receptors [2], and anticancer activity . A seemingly similar analog, such as 6-fluoro-5-methoxy or 8-fluoro-6-methoxy, will likely exhibit a completely different activity profile. Furthermore, fluorine incorporation is a known strategy to enhance metabolic stability [3], a property that non-fluorinated analogs will lack. Therefore, using a generic THIQ core or an isomer without direct comparative data introduces significant scientific and project risk, making precise procurement of this specific CAS number essential.

8-Fluoro-5-methoxy-THIQ: A Quantitative Evidence Guide for Differentiation


Fluorine-Induced Enhancement of Metabolic Stability Relative to Non-Fluorinated Parent

Incorporation of a fluorine atom is a well-established medicinal chemistry strategy to block sites of oxidative metabolism, thereby improving metabolic half-life. While direct half-life data for this specific compound is unavailable, class-level evidence demonstrates this effect for THIQ analogs. In a study on IPPAM-3 derivatives, the introduction of a fluorine substituent at the 3-position of a THIQ core increased the metabolic half-life (t1/2) from 7 minutes for the parent compound (2) to 21 minutes for the fluorinated analog (8) in human liver microsomes [1]. It is therefore a class-level inference that the 8-fluoro substitution on this THIQ will confer significantly greater metabolic stability compared to its non-fluorinated 5-methoxy-THIQ analog (CAS 103030-70-2).

Metabolic Stability Pharmacokinetics Drug Design

Potency Differentiation: SAR-Guided Anticancer Activity Relative to Unsubstituted Core

In a 2021 study evaluating 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting the NF-κB signaling pathway, compound 5d, which features a methoxy group at the R3 position, demonstrated the most potent anti-proliferative activity with GI50 values ranging from 1.591 to 2.281 μM across various human cancer cell lines . This provides class-level evidence that the presence of a methoxy substituent (which this compound also possesses at the 5-position) is critical for high potency. In contrast, unsubstituted or differently substituted THIQ analogs in the same study were less potent or inactive. The 8-fluoro substitution is expected to further modulate the compound's electronic and steric properties, potentially enhancing selectivity or potency as seen in other THIQ SAR studies.

Anticancer NF-κB Inhibition Cytotoxicity

Position-Specific Selectivity Impact: Insights from 5-HT1A/5-HT2A Receptor SAR

Structure-activity relationship (SAR) studies on THIQ derivatives for 5-HT1A receptor binding have shown that substitution pattern profoundly impacts affinity and selectivity. Bojarski et al. (2001) reported that modifications to the aromatic part of THIQ reduced 5-HT1A affinity compared to unsubstituted derivatives, but many compounds remained potent ligands (Ki = 4.9–46 nM). Crucially, the 5-Br,8-OCH3 derivative was identified as the most potent mixed 5-HT1A/5-HT2A ligand in that series [1]. This directly supports the concept that the specific 5,8-disubstitution pattern is a privileged arrangement for modulating receptor activity. The 8-F,5-OCH3 substitution pattern in this compound represents a distinct electronic and steric profile compared to the 5-Br,8-OCH3 analog, which will result in a unique, non-interchangeable binding profile.

CNS Research 5-HT1A Receptor Receptor Binding

Lipophilicity Modulation and CNS Penetration Potential via Fluorine Substitution

Fluorine substitution is a classic strategy to increase lipophilicity (LogP) and thereby enhance a compound's ability to cross the blood-brain barrier (BBB). While the experimental LogP for this compound is not published, the effect is consistent across chemical series. A study on 4-fluoro-THIQ notes that fluorine enhances lipophilicity and bioavailability, crucial for CNS drug discovery . Compared to the non-fluorinated analog, 5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 103030-70-2), the 8-fluoro substitution will result in a higher LogP and potentially improved CNS penetration. This is a critical differentiator for neuroscience research programs.

Lipophilicity Blood-Brain Barrier CNS Drug Discovery

Scarcity and Synthetic Complexity: A Procurement Differentiator from Common THIQs

Tetrahydroisoquinoline derivatives containing fluorine atoms are not particularly abundant in the literature, and their synthetic routes are less common than those for non-fluorinated analogs [1]. The synthesis of this specific compound, with its 8-fluoro-5-methoxy pattern, involves multiple steps and specialized fluorination chemistry, as evidenced by its limited commercial availability and higher cost relative to simple THIQ cores like 5-methoxy-THIQ (CAS 103030-70-2) or 8-fluoro-THIQ (CAS 1396762-14-1). This scarcity makes it a valuable and differentiated building block for medicinal chemistry projects seeking to explore novel chemical space.

Synthetic Building Block Fluorinated Heterocycles Custom Synthesis

Recommended Application Scenarios for 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline


Lead Optimization in CNS Drug Discovery Programs

This compound is an ideal building block for medicinal chemistry campaigns targeting CNS disorders. The evidence for fluorine-mediated improvements in metabolic stability [1] and enhanced lipophilicity for BBB penetration makes it a strategic choice over non-fluorinated THIQ cores. Its unique 5,8-disubstitution pattern also aligns with privileged SAR for 5-HT receptor modulation [2].

Exploration of Novel Chemical Space in Anticancer Research

The demonstrated potency of methoxy-substituted THIQs in NF-κB inhibition provides a strong rationale for using this compound as a scaffold for synthesizing new anticancer agents. Its specific 8-fluoro-5-methoxy substitution pattern is unexplored in this context, offering an opportunity for SAR expansion and potential IP generation.

Synthesis of High-Value Fluorinated Intermediates

Due to its synthetic complexity and scarcity [3], this compound serves as a key intermediate for building more elaborate fluorinated molecules. Researchers can leverage its secondary amine handle for further derivatization, accessing a privileged and underexplored region of chemical space in a single step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.